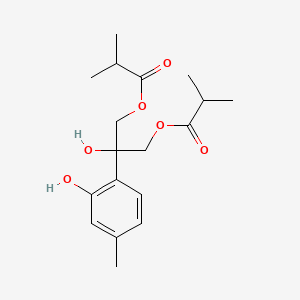

8-Hydroxy-9,10-diisobutyryloxythymol

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-hydroxy-2-(2-hydroxy-4-methylphenyl)-3-(2-methylpropanoyloxy)propyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O6/c1-11(2)16(20)23-9-18(22,10-24-17(21)12(3)4)14-7-6-13(5)8-15(14)19/h6-8,11-12,19,22H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYPKKAXTUWISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(COC(=O)C(C)C)(COC(=O)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 8-Hydroxy-9,10-diisobutyryloxythymol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-Hydroxy-9,10-diisobutyryloxythymol and its derivatives. The document details a proposed synthetic pathway, experimental protocols for key reactions, and a summary of the biological activities of related compounds, making it a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

Thymol, a naturally occurring phenolic monoterpenoid, and its derivatives have garnered significant attention in the scientific community due to their broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The functionalization of the thymol scaffold offers a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. This guide focuses on the synthesis of a specific derivative, this compound, a molecule with potential for further investigation in drug development programs. The introduction of hydroxyl and isobutyryloxy groups on the isopropyl moiety of thymol is anticipated to modulate its pharmacokinetic and pharmacodynamic properties.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process, commencing with the introduction of a terminal double bond on the isopropyl group of a suitable thymol precursor, followed by a stereoselective dihydroxylation, and culminating in a diesterification reaction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections outline detailed experimental procedures for the key steps in the proposed synthesis.

Step 1: Synthesis of 8,9-Dehydrothymol Derivative (Alkene Formation)

The introduction of a terminal double bond can be achieved via a Wittig reaction on a suitable thymol-derived aldehyde.

Protocol:

-

Preparation of Thymol Carboxaldehyde: Thymol can be formylated to introduce an aldehyde group at the C-7 position using established methods like the Rieche formylation.[1] In a round-bottom flask, dissolve thymol (1.0 eq) in dichloromethane (DCM). Cool the solution to 0°C and add dichloromethyl methyl ether (1.1 eq). Add a Lewis acid, such as tin(IV) chloride (1.2 eq), dropwise while maintaining the temperature. Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield thymol carboxaldehyde.

-

Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as n-butyllithium (1.2 eq) at 0°C. Stir the resulting ylide solution for 30 minutes. Add a solution of thymol carboxaldehyde (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the 8,9-dehydrothymol derivative.

Step 2: Synthesis of 8,9-Dihydroxythymol Derivative (Diol Formation)

The stereoselective formation of the vicinal diol is achieved using Sharpless asymmetric dihydroxylation.[2][3]

Protocol:

-

In a round-bottom flask, prepare a solution of the 8,9-dehydrothymol derivative (1.0 eq) in a t-butanol/water (1:1) mixture.

-

Add the AD-mix-β (containing the chiral ligand (DHQD)2PHAL) (approximately 1.4 g per mmol of alkene) to the solution.[2]

-

Add potassium osmate(VI) dihydrate (0.2 mol%) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding sodium sulfite and stir for an additional hour.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 8,9-dihydroxythymol derivative.

Step 3: Synthesis of this compound (Isobutyrylation)

The final step involves the acylation of the diol with isobutyryl chloride.

Protocol:

-

Dissolve the 8,9-dihydroxythymol derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add a base, such as triethylamine (2.5 eq) or pyridine, to the solution and cool to 0°C.

-

Add isobutyryl chloride (2.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

While specific quantitative data for the target molecule is not yet published, the following tables summarize expected data based on the analysis of structurally related compounds isolated from natural sources.[4]

Table 1: Expected Reaction Yields

| Step | Reaction | Expected Yield (%) |

| 1 | Wittig Reaction | 60-80 |

| 2 | Sharpless Asymmetric Dihydroxylation | 70-95 |

| 3 | Isobutyrylation | 80-95 |

Table 2: Expected Spectroscopic Data for this compound

| Data Type | Expected Values |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (δ 6.5-7.5), Methine proton of isopropyl group (multiplet), Methyl protons of isopropyl group (doublet), Methylene protons at C-9 and C-10 (multiplets), Hydroxyl proton (broad singlet), Protons of isobutyryl groups (multiplets and doublets). |

| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons (δ 110-160), Carbons of the isopropyl and diol side chain (δ 20-80), Carbonyl carbons of isobutyryl groups (δ 170-180). |

| Mass Spec. (ESI-MS) | [M+H]⁺, [M+Na]⁺ corresponding to the molecular weight of the target compound. |

Biological Activity and Signaling Pathways

Thymol and its derivatives have been reported to exhibit a range of biological activities, including cytotoxic and antimicrobial effects. The introduction of acyloxy groups can enhance this activity.

Cytotoxic Activity

Thymol derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6] The proposed mechanism of action often involves the modulation of key signaling pathways.

Caption: Inhibition of cancer cell signaling pathways by thymol derivatives.

Thymol derivatives can interfere with the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways, which are crucial for cancer cell growth and survival.[6][7] Inhibition of these pathways leads to cell cycle arrest and apoptosis.

Antimicrobial Activity

The antimicrobial properties of thymol are well-documented. Acylated derivatives may exhibit enhanced activity by increasing lipophilicity, thereby facilitating penetration through microbial cell membranes.

Caption: Proposed workflow for the antimicrobial action of acylated thymol derivatives.

The primary mechanism of antimicrobial action is believed to be the disruption of the bacterial cell membrane integrity, leading to the leakage of essential cellular components and ultimately cell death.[8]

Conclusion

This technical guide provides a feasible synthetic route for this compound, leveraging well-established chemical transformations. The detailed experimental protocols and compiled data on related compounds offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this novel thymol derivative. The potential for this class of compounds to modulate key signaling pathways in cancer and exert potent antimicrobial effects underscores their significance as a promising scaffold for future drug discovery efforts. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 8-Hydroxy-9,10-diisobutyryloxythymol (CAS No. 22518-08-7)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

8-Hydroxy-9,10-diisobutyryloxythymol is a natural monoterpenoid and a derivative of thymol. It has been identified as a constituent of the plant Xerolekia speciosissima[1]. The compound is noted for its potential biological activities, including moderate antimicrobial, anti-inflammatory, and cytotoxic effects[2][3].

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 22518-08-7 | N/A |

| Molecular Formula | C₁₈H₂₆O₆ | N/A |

| Molecular Weight | 338.4 g/mol | N/A |

| Predicted Boiling Point | 458.9 ± 34.0 °C | N/A |

| Predicted Density | 1.160 ± 0.06 g/cm³ | N/A |

Biological Activities and Potential Applications

This thymol derivative has demonstrated a range of biological activities that suggest its potential for further investigation in drug discovery and development.

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available literature, it is reported to possess moderate antimicrobial activity[3]. It is suggested that this compound may be a degradation product of 10-isobutyryloxy-8,9-epoxythymol isobutyrate, which has shown activity against various bacteria and fungi[3].

Anti-inflammatory Activity

The compound is also recognized for its moderate anti-inflammatory properties[3]. The precise mechanisms underlying this activity are not fully elucidated for this specific molecule, but thymol and its derivatives are known to modulate inflammatory pathways.

Cytotoxic and Potential Anticancer Activity

In a study evaluating its effects on neuroblastoma cells, this compound was assessed for both neuroprotective and cytotoxic activities. At concentrations between 1-10 μM, it offered partial protection (up to 50%) against H₂O₂-induced damage in undifferentiated SH-SY5Y cells. However, at higher concentrations, it displayed significant cytotoxicity[2].

Table 2: Cytotoxicity Data

| Cell Line | Condition | IC₅₀ Value | Source |

| SH-SY5Y | Undifferentiated | 65.7 μM | [2] |

| SH-SY5Y | Differentiated | 40.9 μM | [2] |

A significant finding is the potential of this compound to inhibit the protein-protein interaction between the tumor suppressor p53 and its negative regulator, MDM2. The disruption of this interaction is a key strategy in cancer therapy to reactivate p53's tumor-suppressing functions.

Experimental Protocols

Representative Synthesis of a Related Thymol Derivative (8-Hydroxyl-9-angeloyloxythymol)

This protocol is for a related compound and should be adapted and optimized for the synthesis of this compound.

The synthesis involves a multi-step route starting from m-cresol. A key step is the Sharpless asymmetric dihydroxylation to create the quaternary stereogenic center[4]. The final step would involve esterification with isobutyric acid or a derivative.

General Protocol for p53-MDM2 Interaction Assay (ELISA-based)

This protocol provides a general framework for an Enzyme-Linked Immunosorbent Assay (ELISA) to screen for inhibitors of the p53-MDM2 interaction[5].

-

Plate Coating: Immobilize recombinant His-tagged p53 protein onto the surface of 96-well ELISA plates.

-

Blocking: Block the remaining protein-binding sites on the plate with a suitable blocking buffer (e.g., BSA in PBS).

-

Incubation with Inhibitor and MDM2: Add the test compound (this compound) at various concentrations to the wells, followed by the addition of glutathione S-transferase (GST)-tagged MDM2 protein. Incubate to allow for binding.

-

Washing: Wash the plates to remove unbound MDM2 and the test compound.

-

Detection: Add a primary antibody specific to MDM2, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Substrate Addition: Add a suitable substrate for the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).

-

Data Analysis: Measure the signal intensity, which is inversely proportional to the inhibitory activity of the test compound. Calculate IC₅₀ values.

Safety and Handling

A comprehensive safety data sheet for this compound is not widely available. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a natural product with promising, yet moderately characterized, biological activities. Its potential as an antimicrobial, anti-inflammatory, and particularly as an inhibitor of the p53-MDM2 interaction warrants further in-depth investigation. The development of robust synthetic and isolation protocols, along with comprehensive biological and toxicological profiling, will be crucial for advancing its potential as a therapeutic lead.

References

- 1. mesoscale.com [mesoscale.com]

- 2. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

"biological activity of monoterpenoid thymol derivatives"

An In-depth Technical Guide on the Biological Activity of Monoterpenoid Thymol Derivatives

Executive Summary: Thymol, a natural monoterpenoid phenol, is a well-documented bioactive compound found in the essential oils of plants like thyme.[1][2] Its inherent pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, make it a compelling scaffold for medicinal chemistry.[1][3] However, limitations such as poor water solubility can restrict its therapeutic application.[4][5] Chemical modification of thymol to create derivatives—such as esters, ethers, and Schiff bases—is a key strategy to enhance its biological efficacy, improve pharmacokinetic properties, and generate novel therapeutic agents.[6][7][8] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of various thymol derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Synthesis Strategies for Thymol Derivatives

The modification of thymol's phenolic hydroxyl group is a common strategy to create a diverse library of derivatives with enhanced biological activities.[6][9] The process typically involves a multi-step approach from initial functionalization to final characterization.

Caption: General workflow for the synthesis and evaluation of thymol derivatives.

Experimental Protocol: Synthesis of Thymol-Derived Schiff Bases

This protocol outlines the synthesis of Schiff bases from a thymol hydrazide precursor, a common method for generating novel derivatives.[10]

-

Esterification of Thymol: Thymol is first converted to an ethyl ester. (2-Isopropyl-5-methylphenoxy)-acetic acid ethyl ester (1) is a common intermediate.[10]

-

Hydrazination: The ethyl ester (1) is treated with hydrazine hydrate to yield (2-Isopropyl-5-methylphenoxy)-acetic acid hydrazide (2).[10]

-

Schiff Base Formation: The resulting hydrazide (2) is reacted with various aromatic aldehydes in an ethanolic solution, often with glacial acetic acid as a catalyst.[10]

-

Reaction Monitoring: The reaction progress is monitored using Thin Layer Chromatography (TLC).[11]

-

Purification: Upon completion, the reaction mixture is quenched with water, and the product is extracted using a suitable solvent like ethyl acetate.[11] The final product is purified, typically by recrystallization.

-

Characterization: The chemical structures of the synthesized Schiff bases are confirmed using spectroscopic methods, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry.[10]

Antimicrobial Activity

Thymol and its derivatives are known for their broad-spectrum antimicrobial properties, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][11][12] The primary mechanism involves the disruption of the bacterial cell membrane.

Caption: Mechanism of antimicrobial action for thymol derivatives.[12]

Quantitative Antimicrobial Data

The effectiveness of thymol derivatives is often quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

| Compound/Derivative | Target Microorganism | MIC (µM) | MIC (µg/mL) | Citation |

| Thymol (Native) | S. aureus | - | 250 - 1,000 | [11] |

| Thymol (Native) | P. aeruginosa | - | >1,000 | [11] |

| Compound 3i | P. aeruginosa | 12.5 | 1.9 | [11] |

| Compound 3i | MRSA | 50.0 | 7.5 | [11] |

| Schiff Base 3C | P. aeruginosa, E. coli, S. typhi | - | 50 | [10] |

| Compound 1 | S. aureus, B. subtilis, E. coli | - | 3.9 - 15.6 | [13][14] |

| Compound 5 | S. aureus, B. subtilis, E. coli | - | 7.8 - 15.6 | [13][14] |

| Ether Derivatives | H. pylori strains | - | up to 4 | [9] |

| *ethyl 4-(4-hydroxy-5-isopropyl-2-methylphenyl)-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

Experimental Protocol: Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

-

Preparation: A two-fold serial dilution of the thymol derivative is prepared in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target bacterial strain.

-

Controls: Positive (bacteria, no compound) and negative (broth only) controls are included. A reference antibiotic (e.g., vancomycin) is often tested in parallel.[11]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Analysis: The MIC is determined as the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.

Antioxidant Activity

Many thymol derivatives exhibit potent antioxidant activity, often superior to that of thymol itself.[3][4] This activity is typically evaluated by measuring the compound's ability to scavenge free radicals.

Quantitative Antioxidant Data

The half-maximal inhibitory concentration (IC50) is a common metric for antioxidant activity, representing the concentration required to scavenge 50% of free radicals. A lower IC50 value indicates higher antioxidant potential.

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Citation |

| Thymol (Native) | DPPH | 178.03 | BHT | 21.7 | [4][5] |

| P.1 | DPPH | 6.76 | BHT | 21.7 | [4][5] |

| P.2 | DPPH | 3.44 | BHT | 21.7 | [4][5] |

| Thymol/Carvacrol Mix | DPPH | 43.82 | Ascorbic Acid | - | [15] |

| Thymol/Carvacrol Mix | ABTS | 23.29 | Ascorbic Acid | - | [15] |

| Compound 4d | DPPH | 11.30 (µM) | Ascorbic Acid | 24.20 (µM) | [16] |

| *P.1: Diethylammonium 4-hydroxy-5-isopropyl-2-methylbenzenesulfonate; P.2: Benzenaminium 4-hydroxy-5-isopropyl-2-methylbenzenesulfonate; 4d: 2-[5-methyl-2-(propan-2-yl)phenoxy]-2-oxoethyl 3,4-dihydroxybenzoate |

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[4][5]

-

Solution Preparation: A stock solution of DPPH in methanol is prepared. The test compounds (thymol derivatives) are dissolved in methanol at various concentrations.

-

Reaction: A specific volume of the DPPH solution is added to each concentration of the test compound. The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The purple DPPH radical becomes a pale yellow hydrazine upon reduction.[5]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: Inhibition % = [(A_blank - A_sample) / A_blank] * 100, where A_blank is the absorbance of the control (DPPH solution without the test compound).[5]

-

IC50 Determination: The IC50 value is determined by plotting the inhibition percentage against the compound concentrations.

Anti-inflammatory Effects

Thymol and its derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and cyclooxygenase (COX) pathways.[17][18]

Caption: Thymol derivatives inhibit inflammation via the NF-κB and COX pathways.[17][18][19]

In Vivo Anti-inflammatory Data

Studies using animal models have shown that thymol can dose-dependently reduce inflammation.

| Model | Treatment | Dosage | Effect | Citation |

| Formalin-induced paw edema (mouse) | Thymol | 7.5, 15, 30 mg/kg | Dose-dependent decrease in paw-licking and edema | [18][19] |

| Egg albumin-induced edema (chick) | Thymol | 7.5, 15, 30 mg/kg | Dose-dependent decrease in edema diameter | [18][19] |

| LPS-induced endometritis (mouse) | Thymol | 10, 20, 40 mg/kg | Significant reduction in MPO activity, TNF-α, and IL-1β | [17] |

In silico studies suggest that thymol exhibits a higher binding affinity for COX-2 than COX-1, which is a desirable characteristic for anti-inflammatory drugs as it may lead to fewer gastrointestinal side effects.[18][19][20]

Cytotoxic and Anticancer Activity

Numerous thymol derivatives have been synthesized and evaluated for their potential as anticancer agents, showing cytotoxic effects against a range of human cancer cell lines.[13][21][22]

Quantitative Cytotoxicity Data

The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of cancer cells.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | IC50 (µg/mL) | Citation |

| Thymol (Native) | HT-29, HCT-116 | - | ~60 | [21] |

| Acetic Acid Thymol Ester | HT-29, HCT-116 | - | ~0.08 | [21] |

| Compound 1 | MCF-7 (Breast) | 7.45 | - | [13][14] |

| Compound 1 | NCI-H460 (Lung) | 18.51 | - | [13][14] |

| Compound 1 | HeLa (Cervical) | 28.63 | - | [13][14] |

| Compound 5 | MCF-7 (Breast) | 10.36 | - | [13][14] |

| Compound 5 | NCI-H460 (Lung) | 21.73 | - | [13][14] |

| Compound 5 | HeLa (Cervical) | 25.44 | - | [13][14] |

| 7-formyl-9-isobutyryloxy-8-hydroxythymol |

The mechanism of action for some derivatives, like acetic acid thymol ester, involves the induction of cyto/genotoxic effects and the production of Reactive Oxygen Species (ROS) in colorectal cancer cells.[21]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric test used to assess the metabolic activity of cells, which serves as a measure of cell viability and proliferation.[21]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the thymol derivatives for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Measurement: The absorbance of the colored solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.

Enzyme Inhibition

Thymol derivatives have also been investigated as inhibitors of specific enzymes involved in disease processes.

Quantitative Enzyme Inhibition Data

| Compound/Derivative | Target Enzyme | IC50 | Ki | Inhibition Type | Citation |

| Compound 6b | Mushroom Tyrosinase | 15.20 µM | 25 µM | Mixed-type | [16] |

| Compound 4d | Mushroom Tyrosinase | - | 34 µM | Mixed-type | [16] |

| Thymol | PDK3 | 2.66 µM | - | - | [23] |

| 2-[5-methyl-2-(propan-2-yl)phenoxy]-2-oxoethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate |

Kinetic studies using Lineweaver-Burk and Dixon plots are employed to determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed-type) and the inhibition constant (Ki).[16]

Conclusion and Future Perspectives

The derivatization of the thymol scaffold is a highly effective strategy for generating novel compounds with potent and diverse biological activities. The evidence clearly indicates that thymol derivatives often exhibit significantly enhanced antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties compared to the parent molecule. The ability to modulate key biological pathways, such as NF-κB signaling and COX enzyme activity, underscores their therapeutic potential. Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles, further elucidating their mechanisms of action through advanced in silico and in vivo models, and exploring synergistic effects with existing therapeutic agents to develop next-generation drugs for a wide range of diseases.[11][17]

References

- 1. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antioxidant activity of thymol and carvacrol based Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. revues.imist.ma [revues.imist.ma]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial and antifungal activities of thymol: A brief review of the literature. | Semantic Scholar [semanticscholar.org]

- 8. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]

- 9. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08885D [pubs.rsc.org]

- 14. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Kinetic and in silico studies of novel hydroxy-based thymol analogues as inhibitors of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations [frontiersin.org]

- 19. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 21. Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Investigating the role of thymol as a promising inhibitor of pyruvate dehydrogenase kinase 3 for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Potential of 8-Hydroxy-9,10-diisobutyryloxythymol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-9,10-diisobutyryloxythymol, a natural monoterpenoid thymol derivative, has emerged as a compound of interest for its neuroprotective properties. Isolated from various plants including Carpesium cernuum, Inula wissmanniana, and Centipeda minima, this small molecule has demonstrated a capacity to mitigate oxidative stress-induced neuronal cell death in preclinical models.[1][2][3] This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its neuroprotective efficacy, cytotoxic profile, and putative mechanisms of action. The information is presented to support further investigation and potential development of this compound for therapeutic applications in neurodegenerative diseases.

Neuroprotective and Cytotoxic Effects

The primary evidence for the neuroprotective potential of this compound comes from in vitro studies using the human neuroblastoma SH-SY5Y cell line, a common model for neurodegenerative disease research. The compound has shown a significant, albeit partial, protective effect against hydrogen peroxide (H₂O₂)-induced oxidative stress, a key pathological mechanism in many neurodegenerative disorders.

Neuroprotective Activity in Undifferentiated SH-SY5Y Cells

In undifferentiated SH-SY5Y cells, this compound demonstrated a concentration-dependent protective effect against H₂O₂-induced cell damage.[1][2][4][5][6][7] Notably, at concentrations between 1 µM and 10 µM, the compound afforded up to 50% protection.[1][2][4][5][6][7] The protective effect at 1 µM was found to be more potent than that of the antioxidant N-acetylcysteine (NAC), a standard positive control.[8] At 5 µM and 10 µM, its protective efficacy was comparable to that of NAC.[8] However, this protective effect was not observed at a concentration of 25 µM.[8]

Lack of Neuroprotection in Differentiated SH-SY5Y Cells

Interestingly, the neuroprotective effects of this compound were not observed in retinoic acid-differentiated SH-SY5Y cells, which represent a more mature neuronal phenotype. In this model, the compound failed to provide protection against insults from either H₂O₂ or 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease.[8] This suggests that the compound's mechanism of action may be specific to undifferentiated or developing neuronal cells.

Cytotoxicity Profile

A clear dose-dependent cytotoxicity has been established for this compound. While neuroprotective at lower concentrations, the compound significantly reduces cell viability at concentrations above 25 µM.[1][4][5][6][7] A concentration of 50 µM resulted in a significant reduction in cell viability in both undifferentiated (by approximately 30%) and differentiated (by approximately 60%) SH-SY5Y cells.[1][8] This concentration also led to a substantial increase in lactate dehydrogenase (LDH) release in differentiated cells, indicating a loss of membrane integrity.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the available literature.

Table 1: Neuroprotective Effects of this compound against H₂O₂-Induced Damage in Undifferentiated SH-SY5Y Cells

| Concentration (µM) | Protective Effect | Comparison to Control (NAC) |

| 1 | Significant reduction in cell damage | Significantly higher than NAC |

| 5 | Significant reduction in cell damage | Similar potency to NAC |

| 10 | Significant reduction in cell damage | Similar potency to NAC |

| 25 | No significant protective effect | - |

Data sourced from[8]

Table 2: Cytotoxicity of this compound

| Cell Type | Parameter | Value (µM) |

| Undifferentiated SH-SY5Y | IC₅₀ | 65.7[1][4][5][6][7] |

| Differentiated SH-SY5Y | IC₅₀ | 40.9[1][4][5][6][7] |

| Undifferentiated SH-SY5Y | Significant Viability Reduction | ≥ 50[1][8] |

| Differentiated SH-SY5Y | Significant Viability Reduction | ≥ 50[1][8] |

Putative Mechanisms of Action

The precise molecular mechanisms underlying the neuroprotective effects of this compound are not yet fully elucidated. However, research on this and related thymol derivatives points towards the modulation of key signaling pathways involved in cell survival, apoptosis, and inflammation.

Inhibition of p53-MDM2 Interaction

One of the identified activities of this compound is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2 (murine double minute 2).[3][9] The p53 protein plays a critical role in initiating apoptosis in response to cellular stress, including oxidative damage. By preventing MDM2 from targeting p53 for degradation, the compound could potentially stabilize p53. While often associated with anti-cancer effects, the role of this interaction in the context of H₂O₂-induced neurotoxicity requires further investigation.

Modulation of Pro-Survival Signaling Pathways

Network pharmacology studies and research on related compounds suggest that this compound may exert its effects through the PI3K/Akt signaling pathway, a critical mediator of cell survival and proliferation.[8] This pathway is often downregulated during neurotoxic insults. Activation of Akt can lead to the inhibition of pro-apoptotic proteins and the promotion of cell survival. While direct evidence for this compound is pending, other constituents from its source plants have been shown to act via the PI3K/Akt pathway.[1] Furthermore, extracts from Centipeda minima, which contains this compound, have been shown to protect neuronal cells via the ERK/Nrf2 pathway, another important pro-survival and antioxidant response pathway.[10]

Experimental Protocols

The following provides a summary of the methodologies employed in the key in vitro studies.

Cell Culture and Differentiation

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: Specifics not detailed in abstracts, but typically DMEM or a similar basal medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Undifferentiated State: Cells are cultured under standard conditions until they reach the desired confluence for experiments.

-

Differentiation: To obtain a more mature neuronal phenotype, cells are treated with all-trans-retinoic acid (RA) for a period of several days.

Neurotoxicity Induction

-

Oxidative Stress Model: Hydrogen peroxide (H₂O₂) is used as the neurotoxic agent.

-

Preparation: H₂O₂ stock solutions (e.g., 25 mM and 50 mM) are prepared fresh from a 30% stabilized stock solution immediately before use.[1]

-

Treatment: Cells are exposed to a specific concentration of H₂O₂ for a defined period to induce cell death.

Neuroprotection Assay

-

Pre-treatment: Cells are incubated with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for a specified duration before the addition of H₂O₂.

-

Solvent Control: Control cultures are treated with the vehicle (solvent for the compound), with the final concentration typically not exceeding 1%.[1]

-

Assessment of Viability/Cytotoxicity: Cell viability and damage are quantified using standard biochemical assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for metabolic activity or the LDH (lactate dehydrogenase) assay for membrane integrity.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated neuroprotective activity against oxidative stress in an in vitro model of neuronal cells. Its efficacy at low micromolar concentrations is noteworthy, although its cytotoxicity at higher concentrations and lack of effect in differentiated cells are important considerations for future development.

To advance the understanding and potential therapeutic application of this compound, the following areas require further investigation:

-

Mechanism of Action: Elucidate the direct molecular targets and signaling pathways responsible for its neuroprotective effects. This includes validating its impact on the PI3K/Akt and ERK/Nrf2 pathways and clarifying the role of p53-MDM2 inhibition in the context of neuroprotection.

-

In Vivo Efficacy: Assess the neuroprotective potential of this compound in animal models of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's).

-

Pharmacokinetics and Bioavailability: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

-

Structure-Activity Relationship (SAR): Synthesize and test analogs of the compound to optimize its neuroprotective efficacy and reduce its cytotoxicity, potentially leading to a wider therapeutic window.

References

- 1. New Terpenoids and Polyphenolic Profile of Carpesium cernuum L. of European Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drooping carpesium / Carpesium cernuum / Nodding carpesium / Alternative Medicine [stuartxchange.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dr. Janusz Malarz | Author [sciprofiles.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Constituents of Xerolekia speciosissima (L.) Anderb. (Inuleae), and Anti-Inflammatory Activity of 7,10-Diisobutyryloxy-8,9-epoxythymyl Isobutyrate [mdpi.com]

- 10. Centipeda minima: A Review of Phytochemistry, Pharmacology, and Predictive Analysis on Quality Markers - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of 8-Hydroxy-9,10-diisobutyryloxythymol: A Technical Guide for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of 8-Hydroxy-9,10-diisobutyryloxythymol, a thymol derivative, on cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.

Executive Summary

This compound has demonstrated cytotoxic activity against neuroblastoma cells, indicating its potential as an anticancer agent. This guide summarizes the available quantitative data on its efficacy, provides detailed experimental protocols for assessing its effects, and explores a potential mechanism of action involving the STAT3 signaling pathway, a crucial regulator of cancer cell proliferation and survival.

Quantitative Data on Cytotoxic Effects

To date, the cytotoxic effects of this compound have been quantified in human SH-SY5Y neuroblastoma cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are presented in the table below.

| Cell Line | Cell Type | IC50 (µM) |

| SH-SY5Y (undifferentiated) | Human Neuroblastoma | 65.7 |

| SH-SY5Y (differentiated) | Human Neuroblastoma | 40.9 |

Table 1: IC50 values of this compound in SH-SY5Y neuroblastoma cells.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the cytotoxic and apoptotic effects of this compound on cancer cells.

Cell Culture and Maintenance

Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with the desired concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Unraveling the Dual-Faceted Mechanism of 8-Hydroxy-9,10-diisobutyryloxythymol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-9,10-diisobutyryloxythymol, a monoterpenoid thymol derivative, has demonstrated a concentration-dependent dual mechanism of action in neuronal cell models. At lower concentrations, it exhibits neuroprotective properties against oxidative stress, while at higher concentrations, it induces cytotoxicity. This technical guide synthesizes the available data on its mechanism of action, presents relevant quantitative data, outlines plausible experimental methodologies, and visualizes the compound's activity profile. The information presented herein is based on preliminary studies, and further research is warranted to fully elucidate its therapeutic potential.

Core Mechanism of Action

The primary mechanism of action of this compound appears to be a classic example of hormesis, where a substance has opposite effects at different doses.

-

Neuroprotection (at low concentrations): In the low micromolar range (1–10 μM), the compound provides partial protection (up to 50%) to undifferentiated SH-SY5Y neuroblastoma cells against hydrogen peroxide (H₂O₂)-induced cell damage[1]. This suggests an antioxidant or anti-apoptotic mechanism, potentially by activating endogenous cellular defense pathways against oxidative stress.

-

Cytotoxicity (at high concentrations): At concentrations exceeding 25 μM, the compound's effect shifts to being cytotoxic, leading to a significant reduction in cell viability[1]. This cytotoxic effect is more pronounced in differentiated SH-SY5Y cells, indicating a potential targeting of pathways more active in mature neuronal phenotypes.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on this compound.

| Biological Effect | Cell Line | Concentration Range | IC50 Value | Reference |

| Neuroprotection | Undifferentiated SH-SY5Y | 1–10 μM | Not Applicable | [1] |

| Cytotoxicity | Undifferentiated SH-SY5Y | >25 μM | 65.7 μM | [1] |

| Cytotoxicity | Differentiated SH-SY5Y | >25 μM | 40.9 μM | [1] |

Key Experimental Protocols

The following are detailed methodologies for the types of experiments likely conducted to ascertain the mechanism of action of this compound.

Cell Culture and Differentiation

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Conditions: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids, at 37°C in a humidified atmosphere of 5% CO₂.

-

Differentiation Protocol (for generating mature neuron-like cells):

-

Plate undifferentiated SH-SY5Y cells at a suitable density.

-

After 24 hours, replace the growth medium with a differentiation medium containing a reduced serum concentration (e.g., 1% FBS) and a differentiating agent such as retinoic acid (RA) at a final concentration of 10 μM.

-

Incubate the cells in the differentiation medium for 5-7 days, replacing the medium every 2-3 days.

-

Confirm differentiation by observing morphological changes (e.g., neurite outgrowth) under a microscope.

-

Neuroprotection Assay (against H₂O₂-induced Oxidative Stress)

-

Cell Plating: Seed undifferentiated SH-SY5Y cells in 96-well plates and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 μM) for a specified pre-incubation period (e.g., 24 hours).

-

Induction of Oxidative Stress: Introduce oxidative stress by adding a solution of hydrogen peroxide (H₂O₂) to a final concentration known to induce significant but not complete cell death (e.g., 100-200 μM). A control group without H₂O₂ treatment should be included.

-

Incubation: Incubate the cells with H₂O₂ for a defined period (e.g., 24 hours).

-

Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and cell viability is expressed as a percentage relative to the untreated control cells.

Cytotoxicity Assay

-

Cell Plating: Seed both undifferentiated and differentiated SH-SY5Y cells in separate 96-well plates and allow them to adhere/stabilize for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 10, 25, 50, 75, 100 μM).

-

Incubation: Incubate the cells with the compound for a standard duration (e.g., 48 or 72 hours).

-

Viability Measurement: Assess cell viability using the MTT assay or a similar method.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, by plotting a dose-response curve.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed dual-action mechanism and the experimental workflow for assessing the compound's effects.

Caption: Logical relationship of this compound's concentration and its biological effect.

References

Unveiling 8-Hydroxy-9,10-diisobutyryloxythymol: A Technical Guide on its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, natural origin, and reported biological activities of the thymol derivative, 8-Hydroxy-9,10-diisobutyryloxythymol. This document details its isolation from natural sources, presents its known bioactivities with available quantitative data, and explores its potential mechanism of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Origin

This compound is a naturally occurring thymol derivative. Its initial discovery and isolation were reported from the roots of Asteriscus maritimus, a plant belonging to the Asteraceae family. Subsequent studies have also identified its presence in Xerolekia speciosissima, another member of the Inuleae tribe within the Asteraceae family. This suggests that the compound may be characteristic of this group of plants.

Interestingly, it has been proposed that this compound may arise as a degradation product of a related epoxy-thymol derivative, 7,10-diisobutyryloxy-8,9-epoxythymyl isobutyrate, which is also found in these plants. This potential precursor relationship provides insight into the biosynthesis and chemical diversity within these species.

Experimental Protocols

While a highly detailed, step-by-step protocol for the isolation of this compound from its natural sources is not extensively documented in publicly available literature, the general methodology can be inferred from standard phytochemical investigation procedures for thymol derivatives.

General Isolation and Purification Workflow

The isolation of this compound from plant material typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Protocol Steps:

-

Extraction: The dried and powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

-

Fractionation: The resulting crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This step separates compounds based on their polarity. Thymol derivatives are typically found in the less polar to medium-polarity fractions.

-

Chromatographic Purification: The fraction containing the target compound is then subjected to a series of chromatographic techniques for further purification. This often involves column chromatography over silica gel, followed by size-exclusion chromatography on Sephadex LH-20.

-

Final Purification: Final purification to obtain the pure compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the connectivity of atoms and the overall structure of the molecule.

Biological Activities and Quantitative Data

This compound has been reported to exhibit moderate biological activities, including antimicrobial and anti-inflammatory effects. Furthermore, a significant finding suggests its potential as an inhibitor of the p53-MDM2 protein-protein interaction.

Antimicrobial Activity

| Compound/Extract | Test Organism | Activity (MIC in µg/mL) | Reference |

| Thymol Derivatives (General) | Bacteria & Fungi | Moderate Activity | [Generic literature on thymol derivatives] |

| Asteriscus maritimus extracts | Various microbes | Antimicrobial effects observed | [Implied from discovery papers] |

Note: The table above is a general representation due to the lack of specific quantitative data for the target compound in the reviewed literature.

Anti-inflammatory Activity

This compound is reported to possess anti-inflammatory properties. However, specific IC50 values from in vitro anti-inflammatory assays are not detailed in the available literature. The anti-inflammatory effects of thymol and its derivatives are generally attributed to their ability to modulate key inflammatory pathways.

Inhibition of p53-MDM2 Interaction

A noteworthy reported activity of this compound is its ability to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[1] This is a significant finding as the p53-MDM2 interaction is a critical target in cancer therapy. The disruption of this interaction can lead to the stabilization and activation of p53, thereby inducing apoptosis in cancer cells.

Potential Signaling Pathways and Mechanism of Action

While specific studies on the signaling pathways affected by this compound are limited, the mechanism of action can be inferred from the known activities of thymol and the reported p53-MDM2 inhibition.

Anti-inflammatory Signaling

Thymol and its derivatives are known to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound shares this mechanism.

p53-MDM2 Interaction Pathway

The inhibition of the p53-MDM2 interaction by this compound represents a distinct and significant mechanism of action with implications for cancer research.

Conclusion and Future Directions

This compound is a promising natural product with documented, albeit moderately characterized, biological activities. Its discovery in multiple species of the Asteraceae family suggests a specific chemotaxonomic significance. The reported inhibition of the p53-MDM2 interaction is particularly compelling and warrants further investigation to validate and quantify this activity.

Future research should focus on:

-

Developing a standardized and detailed protocol for the isolation of this compound to ensure a consistent supply for further studies.

-

Conducting comprehensive in vitro and in vivo studies to determine the precise MIC values against a panel of pathogenic microbes and IC50 values for its anti-inflammatory effects.

-

Elucidating the specific molecular interactions and signaling pathways modulated by this compound, particularly in the context of p53-MDM2 inhibition.

-

Investigating the potential for chemical synthesis to provide a scalable source of the compound for preclinical and clinical development.

This technical guide serves as a foundational resource for researchers interested in the further exploration and potential therapeutic development of this compound.

References

Methodological & Application

"HPLC method for quantification of 8-Hydroxy-9,10-diisobutyryloxythymol"

An Application Note and Protocol for the Quantification of 8-Hydroxy-9,10-diisobutyryloxythymol by High-Performance Liquid Chromatography.

Application Note

Introduction

This compound is a derivative of thymol, a natural monoterpenoid phenol. Thymol and its derivatives are of significant interest in the pharmaceutical and food industries due to their potential therapeutic and preservative properties. Accurate and reliable quantification of these compounds is crucial for research, development, and quality control. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.

Method Overview

The method utilizes a C18 stationary phase to separate the hydrophobic analyte from other components.[1][2][3] A gradient elution with a mobile phase consisting of acidified water and an organic solvent allows for efficient separation.[4][5] Detection is performed using a UV-Vis Diode Array Detector (DAD), which also allows for peak purity analysis.[4][6] Quantification is achieved through the external standard method, plotting peak area against the concentration of prepared standards.[4][7][8]

Key Features

-

Specificity: The method is designed to be selective for this compound.

-

Sensitivity: The developed method is expected to have low limits of detection (LOD) and quantification (LOQ).[6][7]

-

Linearity: The method demonstrates a linear response over a defined concentration range.[7][9]

-

Precision and Accuracy: The protocol is designed to yield precise and accurate results, as demonstrated by low relative standard deviation (RSD) for replicate measurements and good recovery rates.[9][10]

Quantitative Data Summary

The following table summarizes the expected quantitative performance parameters of this HPLC method. These values are typical for the analysis of phenolic compounds and should be validated for this compound in your laboratory.[6][7][9][10]

| Parameter | Expected Value |

| Retention Time (t_R_) | Analyte-specific, to be determined |

| Linearity (R²) | > 0.999 |

| Linear Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Recovery (%) | 98 - 102% |

Experimental Workflow

Caption: Experimental workflow for the HPLC quantification of this compound.

Detailed Experimental Protocol

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Acetic acid (glacial, analytical grade)

-

0.45 µm syringe filters

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

Diode Array Detector (DAD)

-

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sonicator

3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |

| Gradient Program | 0-5 min: 50% B; 5-15 min: 50-90% B; 15-20 min: 90% B; 20-21 min: 90-50% B; 21-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | To be determined by UV scan (typically 270-280 nm for phenolic compounds) |

4. Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock standard solution with the mobile phase (50:50, A:B).

5. Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile). The extraction procedure will depend on the sample matrix.

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

6. Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the prepared standard solutions in ascending order of concentration.

-

Inject the prepared sample solutions.

-

After each injection, run the full gradient program to elute all components.

7. Data Analysis and Quantification

-

Calibration Curve: Plot the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas into the calibration curve.

-

Calculations: Account for any dilution factors used during sample preparation to determine the final concentration of the analyte in the original sample.

8. Method Validation (Abbreviated)

-

Linearity: Assess the linearity of the calibration curve by ensuring the correlation coefficient (R²) is > 0.999.[7]

-

Precision: Evaluate the precision by injecting a standard solution multiple times (n=6) and calculating the relative standard deviation (%RSD) of the peak areas and retention times. The %RSD should be less than 2%.[9]

-

Accuracy (Recovery): Determine the accuracy by spiking a blank matrix with a known amount of the standard and calculating the percentage recovery.[9]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Estimate the LOD and LOQ based on the signal-to-noise ratio (S/N) of the lowest concentration standard (typically S/N = 3 for LOD and S/N = 10 for LOQ).[6][10]

References

- 1. Reversed phase HPLC: Significance and symbolism [wisdomlib.org]

- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. phcog.com [phcog.com]

- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 10. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cytotoxicity of 8-Hydroxy-9,10-diisobutyryloxythymol in SH-SY5Y Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-9,10-diisobutyryloxythymol is a monoterpenoid thymol derivative that has been evaluated for its biological activities, including its effects on neuronal cells. Understanding the cytotoxic profile of this compound in a relevant neuronal cell model, such as the human neuroblastoma SH-SY5Y cell line, is crucial for assessing its therapeutic potential and identifying any concentration-dependent toxicity. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in SH-SY5Y cells using standard in vitro assays.

Data Presentation

The following table summarizes the quantitative data on the cytotoxic effects of this compound on SH-SY5Y cells.

| Cell Type | Parameter | Value |

| Undifferentiated SH-SY5Y | IC50 | 65.7 µM |

| Differentiated SH-SY5Y | IC50 | 40.9 µM |

| Undifferentiated SH-SY5Y | Neuroprotection against H2O2 | Partial (up to 50%) at 1-10 µM |

Note: Data is based on published findings. At concentrations above 25 µM, this compound significantly reduces cell viability[1].

Experimental Protocols

1. Cell Culture and Maintenance of SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used model for neurotoxicity studies.

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2% GlutaMAX.

-

Cell Recovery: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a petri dish containing pre-warmed growth medium.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, rinse with sterile 1x PBS, and detach using Trypsin/EDTA. Neutralize trypsin with growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh growth medium and seed into new culture flasks.

-

Freezing: Resuspend the cell pellet in a cryopreservation medium (e.g., 90% FBS, 10% DMSO) and store in liquid nitrogen.

2. Preparation of this compound Stock Solution

-

Compound Information:

-

Name: this compound

-

CAS No.: 22518-08-7

-

Formula: C18H26O6

-

Molecular Weight: 338.39 g/mol

-

-

Solubilization: Dissolve the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

-

Storage: Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

3. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Seed SH-SY5Y cells (1 x 10^4 cells/well) into a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control for cytotoxicity.

-

Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well.

-

Shake the plate for 10 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 value can be calculated from the dose-response curve.

4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with various concentrations of this compound and incubate for the desired period.

-

Prepare controls: a background control (medium only), a low control (untreated cells for spontaneous LDH release), and a high control (cells treated with a lysis buffer for maximum LDH release).

-

Carefully collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and incubating.

-

Measure the absorbance at the recommended wavelength (usually around 490 nm).

-

-

Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Visualizations

Caption: Experimental workflow for cytotoxicity assessment.

Caption: Plausible cytotoxic signaling pathway in SH-SY5Y cells.

References

Application Notes and Protocols for Anti-Inflammatory Studies of Thymol Derivatives

Introduction

Thymol and its derivatives are a class of naturally occurring compounds that have garnered significant interest for their therapeutic potential, including their anti-inflammatory properties. These compounds, found in the essential oils of various plants, have been traditionally used for their medicinal benefits. Modern research is now uncovering the molecular mechanisms underlying their anti-inflammatory effects, making them promising candidates for the development of new anti-inflammatory drugs. This document provides a detailed overview of the application of thymol derivatives, using 8-Hydroxy-9,10-diisobutyryloxythymol as a representative compound, in anti-inflammatory research. It outlines the key signaling pathways involved, experimental protocols for in vitro evaluation, and presents data in a structured format for researchers, scientists, and drug development professionals. While specific data for this compound is not extensively available in public literature, this document synthesizes information from studies on similar thymol derivatives and general anti-inflammatory research to provide a comprehensive guide.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural products, including thymol derivatives, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[1][2]

Caption: NF-κB signaling pathway and the inhibitory action of thymol derivatives.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that control the expression of inflammatory genes. Key members of the MAPK family involved in inflammation include p38 and JNK.[2][3]

Caption: MAPK signaling pathway and the inhibitory action of thymol derivatives.

Experimental Protocols

1. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the thymol derivative for 1-2 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours).

2. Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentrations of the test compound.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the thymol derivative (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

3. Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Culture and treat RAW 264.7 cells as described in section 1.

-

After 24 hours of LPS stimulation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO levels.

4. Quantification of Pro-inflammatory Cytokines (ELISA)

-

Culture and treat RAW 264.7 cells as described in section 1.

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

5. Western Blot Analysis for NF-κB and MAPK Pathway Proteins

-

Culture and treat RAW 264.7 cells with the thymol derivative and/or LPS for appropriate time points (e.g., 30-60 minutes for phosphorylation events).

-

Lyse the cells and extract total protein.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

Caption: A typical experimental workflow for in vitro anti-inflammatory evaluation.

Data Presentation

The following tables represent hypothetical data for a representative thymol derivative, illustrating how quantitative results from the described experiments can be summarized.

Table 1: Effect of a Representative Thymol Derivative on Cell Viability

| Concentration (µM) | Cell Viability (%) |

| Control | 100 ± 5.2 |

| 1 | 98.5 ± 4.8 |

| 5 | 97.1 ± 5.5 |

| 10 | 95.8 ± 4.9 |

| 25 | 93.2 ± 6.1 |

| 50 | 88.7 ± 5.3 |

| 100 | 75.4 ± 6.8 |

Table 2: Inhibition of NO Production by a Representative Thymol Derivative in LPS-Stimulated RAW 264.7 Cells

| Treatment | NO Concentration (µM) | % Inhibition |

| Control | 2.1 ± 0.3 | - |

| LPS (1 µg/mL) | 45.8 ± 3.1 | 0 |

| LPS + Thymol Derivative (10 µM) | 28.3 ± 2.5 | 38.2 |

| LPS + Thymol Derivative (25 µM) | 15.7 ± 1.9 | 65.7 |

| LPS + Thymol Derivative (50 µM) | 8.9 ± 1.2 | 80.6 |

Table 3: Effect of a Representative Thymol Derivative on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | 50 ± 8 | 35 ± 6 | 20 ± 4 |

| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 | 850 ± 70 |

| LPS + Thymol Derivative (25 µM) | 1200 ± 90 | 950 ± 80 | 400 ± 50 |

| LPS + Thymol Derivative (50 µM) | 600 ± 70 | 400 ± 50 | 180 ± 30 |

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the anti-inflammatory properties of this compound and other related thymol derivatives. By employing the described in vitro models and analytical techniques, researchers can elucidate the mechanisms of action of these compounds and assess their potential as novel anti-inflammatory agents. The structured presentation of data and the visualization of key pathways and workflows are intended to facilitate experimental design, data interpretation, and the overall drug discovery process in the field of inflammation research.

References

- 1. A Biochemometric Approach for the Identification of In Vitro Anti-Inflammatory Constituents in Masterwort - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the NF-<i>κ</i>B and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Inju… [ouci.dntb.gov.ua]